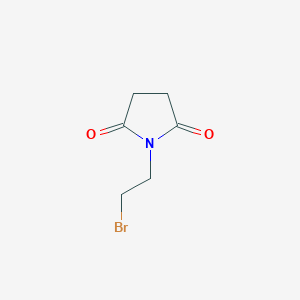

1-(2-Bromoethyl)pyrrolidine-2,5-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromoethyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrNO2/c7-3-4-8-5(9)1-2-6(8)10/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXYDHHRUFSOIAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10543892 | |

| Record name | 1-(2-Bromoethyl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10543892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55943-72-1 | |

| Record name | 1-(2-Bromoethyl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10543892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-bromoethyl)pyrrolidine-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(2-Bromoethyl)pyrrolidine-2,5-dione (CAS Number: 55943-72-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Bromoethyl)pyrrolidine-2,5-dione, a versatile bifunctional reagent with significant applications in organic synthesis, medicinal chemistry, and bioconjugation. The document details its chemical and physical properties, provides a plausible experimental protocol for its synthesis, and explores its reactivity, particularly as an alkylating agent. Furthermore, this guide discusses its role as a valuable building block in the construction of complex molecules, including its potential application as a linker in the development of Proteolysis-Targeting Chimeras (PROTACs).

Chemical and Physical Properties

This compound, also known as N-(2-bromoethyl)succinimide, is a white to off-white crystalline solid. Its key identifying information and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 55943-72-1 | [1][2] |

| Molecular Formula | C₆H₈BrNO₂ | [1][2] |

| Molecular Weight | 206.04 g/mol | [1][2] |

| Melting Point | 56-60 °C | [3] |

| Appearance | Powder | [3] |

| Purity | ≥97% | [2][3] |

| SMILES | BrCCN1C(=O)CCC1=O | [3] |

| InChI Key | AXYDHHRUFSOIAB-UHFFFAOYSA-N | [3] |

Synthesis

Plausible Experimental Protocol: Synthesis of this compound

This protocol is adapted from the Gabriel synthesis of N-(2-bromoethyl)phthalimide.[4]

Materials:

-

Succinimide

-

1,2-Dibromoethane

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Hexane

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add succinimide (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Add anhydrous DMF to dissolve the reactants.

-

Add an excess of 1,2-dibromoethane (3.0-5.0 eq) to the stirred suspension. The use of excess 1,2-dibromoethane is crucial to minimize the formation of the disubstituted byproduct, 1,2-bis(succinimido)ethane.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the excess 1,2-dibromoethane and DMF.

-

Perform an aqueous work-up by partitioning the residue between ethyl acetate and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain this compound as a solid.

Reactivity and Applications

The chemical reactivity of this compound is dominated by the presence of the bromoethyl group. The carbon atom attached to the bromine is electrophilic and susceptible to nucleophilic attack, primarily through an S(_N)2 mechanism.[1] This makes the compound an excellent reagent for introducing the N-(2-ethyl)succinimide moiety into other molecules.

N-Alkylation Reactions

This compound readily reacts with primary and secondary amines to form N-alkylated products. This reaction is fundamental in the synthesis of more complex molecules with potential biological activity. For instance, the pyrrolidine-2,5-dione scaffold is a key feature in many anticonvulsant drugs.[][6]

Plausible Experimental Protocol: N-Alkylation of a Primary Amine

Materials:

-

This compound

-

Primary amine (e.g., benzylamine)

-

Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

Procedure:

-

In a round-bottom flask, dissolve the primary amine (1.0 eq) and a base such as potassium carbonate (1.5 eq) in an anhydrous solvent like acetonitrile.

-

Add this compound (1.1 eq) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours, or gently heat to 50-60 °C to accelerate the reaction.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture and concentrate the filtrate.

-

Purify the crude product by column chromatography to yield the N-alkylated product.

Application in PROTAC Synthesis

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase. A PROTAC consists of a ligand for the POI and a ligand for an E3 ligase, connected by a chemical linker. The nature of the linker is critical for the efficacy of the PROTAC.

This compound can serve as a precursor for the synthesis of PROTAC linkers. The bromoethyl group can be reacted with a nucleophilic site on either the POI ligand or the E3 ligase ligand to form a stable covalent bond. The succinimide ring provides a rigid and polar component to the linker, which can influence the overall conformation and properties of the PROTAC molecule.

Spectral Data (Predicted)

1H NMR (Predicted, CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.85 | t | 2H | N-CH₂-CH₂-Br |

| ~3.50 | t | 2H | N-CH₂-CH₂-Br |

| ~2.75 | s | 4H | -CO-CH₂-CH₂-CO- |

13C NMR (Predicted, CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~177 | C=O |

| ~39 | N-CH₂- |

| ~28 | -CO-CH₂- |

| ~27 | -CH₂-Br |

Mass Spectrometry (EI, Predicted):

-

Molecular Ion (M⁺): m/z = 205/207 (due to ⁷⁹Br and ⁸¹Br isotopes)

-

Major Fragmentation Peaks:

-

m/z = 126 [M - Br]⁺

-

m/z = 108 [M - CH₂Br]⁺

-

m/z = 99 [Succinimide]⁺

-

Infrared (IR) Spectroscopy (Predicted):

| Wavenumber (cm⁻¹) | Assignment |

| ~2950 | C-H stretch (aliphatic) |

| ~1770, ~1700 | C=O stretch (imide, two bands) |

| ~1420 | C-H bend |

| ~1180 | C-N stretch |

| ~650 | C-Br stretch |

Safety Information

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. General safety recommendations include:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable and reactive building block in organic synthesis. Its bifunctional nature, with a reactive bromoethyl group and a stable succinimide core, makes it a versatile reagent for the introduction of the N-(2-ethyl)succinimide moiety. This has significant implications for the development of new pharmaceuticals, particularly in the areas of anticonvulsants and targeted protein degradation via PROTAC technology. Further research into the synthesis and applications of this compound is warranted to fully explore its potential in drug discovery and development.

References

N-(2-Bromoethyl)succinimide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-(2-Bromoethyl)succinimide is a valuable reagent in organic synthesis, particularly for the introduction of a 2-aminoethyl group in a protected form. Its bifunctional nature, possessing both a reactive bromide and a stable succinimide ring, makes it a versatile building block in the synthesis of a wide range of compounds, including those with pharmaceutical applications. This guide provides an in-depth overview of the physical properties of N-(2-Bromoethyl)succinimide, alongside a representative synthetic protocol.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of N-(2-Bromoethyl)succinimide is presented below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| Chemical Name | 1-(2-Bromoethyl)pyrrolidine-2,5-dione | [1][2] |

| Synonym(s) | N-(2-Bromoethyl)succinimide | [1][2] |

| CAS Number | 55943-72-1 | [1][2] |

| Molecular Formula | C₆H₈BrNO₂ | [1][3] |

| Molecular Weight | 206.04 g/mol | [1][3] |

| Appearance | Powder | [1] |

| Melting Point | 56-60 °C | [1][2] |

| Boiling Point | 150 °C at 6 Torr | [2] |

| Density (Predicted) | 1.667 ± 0.06 g/cm³ | [2][4] |

| Purity | 97% | [1] |

Experimental Protocols

Representative Synthesis of N-(2-Bromoethyl)succinimide

Reaction Scheme:

Succinimide is first deprotonated with a suitable base, such as potassium carbonate, to form the potassium salt of succinimide. This salt then acts as a nucleophile, reacting with an excess of 1,2-dibromoethane in a nucleophilic substitution reaction. The excess 1,2-dibromoethane serves as both the reactant and the solvent.

Materials:

-

Succinimide

-

Potassium Carbonate (K₂CO₃)

-

1,2-Dibromoethane

-

Anhydrous Dimethylformamide (DMF) (as an alternative solvent)

-

Dichloromethane (for extraction)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Rotary Evaporator

-

Standard Glassware for Organic Synthesis (round-bottom flask, condenser, etc.)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add succinimide (1 equivalent) and potassium carbonate (1.5 equivalents).

-

Solvent Addition: Add a sufficient volume of 1,2-dibromoethane (a large excess, e.g., 10-20 equivalents) to the flask. Alternatively, anhydrous DMF can be used as the solvent.

-

Reaction: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC, typically several hours), cool the mixture to room temperature.

-

Filtration: Filter the reaction mixture to remove the inorganic salts (potassium bromide and excess potassium carbonate).

-

Solvent Removal: Remove the excess 1,2-dibromoethane from the filtrate by distillation under reduced pressure.

-

Extraction: Dissolve the residue in dichloromethane. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be further purified by recrystallization or column chromatography to yield pure N-(2-Bromoethyl)succinimide.

Visualizing the Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of N-(2-Bromoethyl)succinimide as described in the experimental protocol.

Caption: Synthesis workflow for N-(2-Bromoethyl)succinimide.

References

1-(2-Bromoethyl)pyrrolidine-2,5-dione chemical structure and IUPAC name

For researchers and professionals in the field of drug development and chemical synthesis, a thorough understanding of reactive intermediates is paramount. One such compound of interest is 1-(2-Bromoethyl)pyrrolidine-2,5-dione. This document provides a concise technical overview of its chemical identity, including its structure and formal nomenclature.

Chemical Structure and IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound [1]. This name systematically describes the molecule's architecture.

The structure consists of a central five-membered ring, a pyrrolidine-2,5-dione, which is also known as a succinimide ring. This core has two ketone groups on the second and fifth positions of the pyrrolidine ring. A 2-bromoethyl group is attached to the nitrogen atom (position 1) of this ring. The "2-bromoethyl" designation indicates a two-carbon ethyl chain where a bromine atom is substituted on the second carbon, the one further from the point of attachment to the nitrogen.

The chemical formula for this compound is C₆H₈BrNO₂[1][2]. The structure can also be represented by the SMILES string O=C1CCC(=O)N1CCBr[1].

Key Chemical Data

For ease of reference and comparison, the fundamental chemical data for this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 55943-72-1[1][2] |

| Molecular Formula | C₆H₈BrNO₂[1][2] |

| Molecular Weight | 206.04 g/mol [1][2] |

| SMILES | O=C1CCC(=O)N1CCBr[1] |

| Synonyms | N-(2-Bromoethyl)succinimide, 1-Bromo-2-succinimidoethane, 2,5-Pyrrolidinedione, 1-(2-bromoethyl)-[3] |

It is important to note that a related but distinct compound is 1-(2-bromoethyl)-1H-pyrrole-2,5-dione (CAS: 95212-17-2), which features a pyrrole (a five-membered aromatic ring with one nitrogen) instead of a pyrrolidine (the saturated analog) ring[4][5]. This seemingly minor difference results in a different molecular formula (C₆H₆BrNO₂) and distinct chemical properties[4][5]. Care must be taken to distinguish between these two structures in experimental design and procurement.

References

Synthesis of 1-(2-Bromoethyl)pyrrolidine-2,5-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route for 1-(2-bromoethyl)pyrrolidine-2,5-dione, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the formation of a hydroxylated intermediate, followed by a bromination step. Detailed experimental protocols are provided, along with a summary of quantitative data and a visual representation of the synthesis pathway.

Synthesis Pathway Overview

The synthesis of this compound is most effectively achieved through a two-step sequence. The first step involves the condensation of succinic anhydride with ethanolamine to yield N-(2-hydroxyethyl)succinimide. This intermediate is then subjected to bromination, converting the hydroxyl group to a bromide to afford the target compound.

Figure 1. Proposed two-step synthesis route for this compound.

Quantitative Data Summary

The following table summarizes key quantitative data for the reactants, intermediates, and the final product involved in this synthesis.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Succinic Anhydride | C₄H₄O₃ | 100.07 | 119-120 | 261 |

| Ethanolamine | C₂H₇NO | 61.08 | 10.3 | 170 |

| N-(2-Hydroxyethyl)succinimide | C₆H₉NO₃ | 143.14 | 57-61[1] | 160-164 (at 3 mmHg)[1] |

| Phosphorus Tribromide | PBr₃ | 270.69 | -41.5 | 173.2 |

| This compound | C₆H₈BrNO₂ | 206.04 | 56-60 | Not available |

Experimental Protocols

Step 1: Synthesis of N-(2-Hydroxyethyl)succinimide

This procedure details the formation of the N-substituted succinimide intermediate through the reaction of succinic anhydride and ethanolamine.

Materials:

-

Succinic anhydride

-

Ethanolamine

-

Toluene (or another suitable solvent for azeotropic water removal)

-

Round-bottom flask

-

Reflux condenser with Dean-Stark trap

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, add succinic anhydride (1.0 eq) and toluene.

-

Begin stirring the suspension and add ethanolamine (1.0 eq) dropwise to the flask. An exothermic reaction may be observed.

-

Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap as the reaction proceeds.

-

Continue refluxing until no more water is collected, indicating the completion of the reaction (typically 2-4 hours).

-

Allow the reaction mixture to cool to room temperature.

-

The solvent can be removed under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield N-(2-hydroxyethyl)succinimide as a white solid.

Step 2: Synthesis of this compound

Note: The following is a proposed protocol based on standard procedures for the bromination of primary alcohols using phosphorus tribromide, as a specific literature procedure for this exact transformation was not identified.[2][3][4][5][6] This reaction should be performed in a well-ventilated fume hood due to the corrosive and hazardous nature of phosphorus tribromide.

Materials:

-

N-(2-Hydroxyethyl)succinimide

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether or dichloromethane

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N-(2-hydroxyethyl)succinimide (1.0 eq) in anhydrous diethyl ether.

-

Cool the flask in an ice bath to 0°C.

-

Slowly add phosphorus tribromide (0.34 eq, as 1 mole of PBr₃ reacts with 3 moles of alcohol) dropwise from the dropping funnel to the stirred solution.[4] Maintain the temperature below 10°C during the addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the mixture over crushed ice to quench the excess PBr₃.

-

Transfer the mixture to a separatory funnel and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any acidic byproducts), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The product can be further purified by recrystallization or column chromatography on silica gel.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the logical workflow of the synthesis.

Figure 2. Experimental workflow for the synthesis of this compound.

References

Reactivity of N-(2-Bromoethyl)succinimide with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Bromoethyl)succinimide is a valuable bifunctional reagent in organic synthesis and bioconjugation. Its chemical structure, featuring an electrophilic bromoethyl group and a succinimide ring, allows for a range of reactions, primarily nucleophilic substitutions. This technical guide provides a comprehensive overview of the reactivity of N-(2-Bromoethyl)succinimide with various nucleophiles, including amines, thiols, alcohols, and carboxylates. The document details reaction mechanisms, presents available quantitative data, and provides experimental protocols for key reactions. Furthermore, logical workflows for its application, particularly in proteomics, are visualized to aid in experimental design.

Introduction

N-(2-Bromoethyl)succinimide is a chemical compound featuring a reactive bromoethyl group attached to a succinimide core. This structure renders it an effective alkylating agent, where the bromine atom serves as a good leaving group in nucleophilic substitution reactions. The succinimide moiety, in turn, can be considered a stable protecting group for a primary amine, which can be revealed through subsequent chemical transformations. This dual functionality makes N-(2-Bromoethyl)succinimide and its analogs, such as N-(2-bromoethyl)phthalimide, useful building blocks in medicinal chemistry and for the synthesis of probes for chemical biology.[1]

The primary mode of reaction for N-(2-Bromoethyl)succinimide involves the attack of a nucleophile on the carbon atom bearing the bromine, proceeding through a bimolecular nucleophilic substitution (SN2) mechanism. The reactivity of the nucleophile, the reaction conditions (solvent, temperature, and pH), and the steric hindrance around the reactive center all play crucial roles in determining the outcome and efficiency of the reaction.

Reactivity with Amine Nucleophiles

Primary and secondary amines are effective nucleophiles for N-(2-Bromoethyl)succinimide, leading to the formation of N-substituted ethylsuccinimides. The reaction is a standard SN2 alkylation where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the bromoethyl group.

General Reaction Scheme:

Where R1 and R2 can be hydrogen or alkyl/aryl groups.

The initial reaction forms an ammonium salt, which is then deprotonated by a base to yield the final product. An excess of the amine nucleophile can often serve as the base.

Quantitative Data Summary:

| Nucleophile (Amine) | Expected Relative Reactivity | Typical Reaction Conditions | Expected Yield | Reference/Analogy |

| Primary Aliphatic Amines | High | Aprotic solvent (e.g., DMF, Acetonitrile), Room Temperature to mild heating | Good to Excellent | General SN2 reactivity |

| Secondary Aliphatic Amines | Moderate to High | Aprotic solvent (e.g., DMF, Acetonitrile), Room Temperature to mild heating | Good to Excellent | General SN2 reactivity |

| Primary Aromatic Amines (e.g., Aniline) | Low to Moderate | Aprotic solvent, Elevated temperature | Moderate | Kinetic studies on aniline oxidation by N-bromophthalimide[2] |

| Amino Acids (e.g., Glycine) | Moderate | Aqueous buffer (pH > 7), Room Temperature | Moderate to Good | Computational studies on glycine reactivity[1] |

Table 1: Summary of Expected Reactivity of N-(2-Bromoethyl)succinimide with Amine Nucleophiles.

Reactivity with Thiol Nucleophiles

Thiol groups, particularly in the form of their conjugate base, the thiolate anion, are excellent soft nucleophiles and react readily with the soft electrophilic center of the bromoethyl group in N-(2-Bromoethyl)succinimide. This reaction is highly efficient and is commonly exploited in bioconjugation to specifically label cysteine residues in proteins.[3] The reaction proceeds via an SN2 mechanism to form a stable thioether linkage.

General Reaction Scheme:

The rate of this reaction is pH-dependent, as the concentration of the more nucleophilic thiolate anion increases with pH.

Quantitative Data Summary:

While specific kinetic data for N-(2-Bromoethyl)succinimide is scarce, data from analogous bromoacetyl and maleimide reagents suggest that the reaction with thiols is rapid. For instance, chlorooximes react with glutathione with an apparent second-order rate constant of 306 M⁻¹s⁻¹.[4]

| Nucleophile (Thiol) | Expected Relative Reactivity | Typical Reaction Conditions | Expected Yield | Reference/Analogy |

| Cysteine | High | Aqueous buffer (pH 7-8), Room Temperature | Excellent | Protocols for similar reagents in proteomics[3] |

| Glutathione | High | Aqueous buffer (pH 7-8), Room Temperature | Excellent | Protocols for derivatization with N-ethylmaleimide[5][6] |

| Aliphatic Thiols | High | Aprotic solvent with base, or buffered aqueous solution | Good to Excellent | General SN2 reactivity |

Table 2: Summary of Expected Reactivity of N-(2-Bromoethyl)succinimide with Thiol Nucleophiles.

Reactivity with Alcohol and Carboxylate Nucleophiles

Alcohols and carboxylates are generally less nucleophilic than amines and thiols, and therefore, their reaction with N-(2-Bromoethyl)succinimide is expected to be slower and may require more forcing conditions.

Alcohols: The alkylation of phenols, a type of alcohol, is known to occur but often requires high temperatures and the presence of a base to deprotonate the hydroxyl group to the more nucleophilic phenoxide.[7][8][9][10][11]

Carboxylates: The reaction of alkyl halides with carboxylates to form esters is a well-established reaction. However, the nucleophilicity of carboxylates is moderate, and competitive reactions, especially in the presence of more nucleophilic species or in protic solvents, can be a challenge. In some cases, the use of a weak base like sodium acetate is to deprotonate other species in solution rather than to act as the primary nucleophile.[12]

Quantitative Data Summary:

| Nucleophile | Expected Relative Reactivity | Typical Reaction Conditions | Expected Yield | Reference/Analogy |

| Alcohols (e.g., Phenols) | Low | High temperature, presence of a strong base | Variable | Patents on phenol alkylation[7][8][9][10][11] |

| Carboxylates | Low to Moderate | Aprotic solvent, may require elevated temperature | Variable | General principles of ester formation from alkyl halides |

Table 3: Summary of Expected Reactivity of N-(2-Bromoethyl)succinimide with Alcohol and Carboxylate Nucleophiles.

Experimental Protocols

General Protocol for Alkylation of Cysteine Residues in a Protein

This protocol is adapted from established methods for protein alkylation using structurally similar reagents.[3]

Materials:

-

Protein containing accessible cysteine residues

-

N-(2-Bromoethyl)succinimide

-

Denaturation Buffer: 8 M urea, 50 mM NH₄HCO₃, pH 8.0

-

Reduction Solution: 100 mM Dithiothreitol (DTT) in water (prepare fresh)

-

Alkylation Stock Solution: N-(2-Bromoethyl)succinimide dissolved in a minimal amount of a compatible organic solvent (e.g., DMSO or acetonitrile) to the desired concentration (e.g., 500 mM).

-

Quenching Solution: 200 mM DTT in water (prepare fresh)

-

Digestion Buffer: 50 mM NH₄HCO₃, pH 8.0

-

Proteomics grade trypsin

Procedure:

-

Protein Solubilization and Denaturation: Resuspend or dilute the protein sample in Denaturation Buffer to a final concentration of 1-5 mg/mL. Incubate for 15 minutes at room temperature to ensure complete denaturation.

-

Reduction of Disulfide Bonds: Add the Reduction Solution to the denatured protein solution to a final DTT concentration of 10 mM. Incubate at 56°C for 30 minutes. Allow the sample to cool to room temperature.

-

Alkylation: Add the Alkylation Stock Solution to the reduced protein solution to a final concentration of 20-50 mM. The optimal concentration should be determined empirically. Incubate the reaction in the dark at room temperature for 60 minutes.

-

Quenching of Excess Alkylating Reagent: To quench any unreacted N-(2-Bromoethyl)succinimide, add the Quenching Solution to a final DTT concentration of 20 mM and incubate for 15 minutes at room temperature in the dark.

-

Sample Preparation for Digestion: Dilute the sample with Digestion Buffer to reduce the urea concentration to less than 1.5 M.

-

Proteolytic Digestion: Add trypsin to the protein solution at a 1:50 (trypsin:protein, w/w) ratio. Incubate overnight (12-16 hours) at 37°C.

-

Sample Cleanup: Stop the digestion by adding formic acid to a final concentration of 1%. Desalt the peptide mixture using a C18 desalting column prior to mass spectrometry analysis.

Visualizations

Logical Workflow for Cysteine Alkylation in Proteomics

Caption: Workflow for Cysteine Alkylation in Proteomics.

General Reaction Pathway of N-(2-Bromoethyl)succinimide with Nucleophiles

Caption: General SN2 Reaction Pathway.

Conclusion

N-(2-Bromoethyl)succinimide is a versatile alkylating agent with predictable reactivity towards a range of nucleophiles. The order of reactivity generally follows: thiols > amines > alcohols > carboxylates. This reactivity profile allows for its application in various synthetic contexts, from the construction of complex organic molecules to the specific modification of biomolecules. While quantitative kinetic data for N-(2-Bromoethyl)succinimide itself is limited, a wealth of information from analogous compounds provides a strong basis for predicting its behavior and designing effective reaction protocols. The provided experimental protocol for cysteine alkylation and the visualized workflows serve as practical guides for researchers employing this reagent in their work. Further kinetic studies on N-(2-Bromoethyl)succinimide would be beneficial to provide a more detailed quantitative understanding of its reactivity.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Fast and Cysteine-Specific Modification of Peptides, Proteins and Bacteriophage Using Chlorooximes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimized Protocol for the In Situ Derivatization of Glutathione with N-Ethylmaleimide in Cultured Cells and the Simultaneous Determination of Glutathione/Glutathione Disulfide Ratio by HPLC-UV-QTOF-MS | MDPI [mdpi.com]

- 6. Optimized Protocol for the In Situ Derivatization of Glutathione with N-Ethylmaleimide in Cultured Cells and the Simultaneous Determination of Glutathione/Glutathione Disulfide Ratio by HPLC-UV-QTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US2841623A - Process for the alkylation of phenols - Google Patents [patents.google.com]

- 8. US2684389A - Alkylation of phenols - Google Patents [patents.google.com]

- 9. US2678951A - Alkylation of phenols - Google Patents [patents.google.com]

- 10. orgsyn.org [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(2-Bromoethyl)pyrrolidine-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 1-(2-bromoethyl)pyrrolidine-2,5-dione, a key bifunctional reagent utilized in organic synthesis and medicinal chemistry. It serves as a valuable building block for the introduction of a protected ethylamine moiety, facilitating the construction of complex heterocyclic systems and molecules of therapeutic interest.

Core Chemical Properties

This compound, also known as N-(2-Bromoethyl)succinimide, is a derivative of succinimide featuring a reactive bromoethyl group attached to the nitrogen atom. This structure imparts dual functionality, making it a versatile intermediate in synthetic chemistry.

| Property | Value | References |

| Molecular Formula | C₆H₈BrNO₂ | [1][2] |

| Molecular Weight | 206.04 g/mol | [1][2][3][4] |

| CAS Number | 55943-72-1 | [1][2][4] |

| IUPAC Name | This compound | [2] |

| SMILES | O=C1CCC(=O)N1CCBr | [2] |

| Purity | Typically ≥97% | [2][3] |

Synthesis and Experimental Protocols

The most direct synthetic route to this compound involves the nucleophilic substitution reaction between succinimide and 1,2-dibromoethane.[4]

General Experimental Protocol:

-

Deprotonation: Succinimide is treated with a suitable base (e.g., sodium hydride, potassium carbonate) in an aprotic polar solvent (e.g., DMF, acetonitrile) to generate the succinimidyl anion. This anion is a potent nucleophile.

-

Alkylation: An excess of 1,2-dibromoethane is added to the reaction mixture. The succinimidyl anion attacks one of the electrophilic carbon atoms of 1,2-dibromoethane in a classic Sₙ2 reaction.[4]

-

Reaction Control: Using an excess of 1,2-dibromoethane is crucial to favor the desired monosubstituted product and minimize the formation of the 1,2-bis(succinimido)ethane byproduct.[4]

-

Work-up and Purification: Following the reaction, a standard aqueous work-up is performed to remove unreacted base and salts. The crude product is then purified, typically by recrystallization or column chromatography, to yield pure this compound.

Caption: Synthetic pathway for this compound.

Reactivity and Applications in Drug Development

The chemical utility of this compound stems from the reactivity of the bromoethyl group. The carbon atom adjacent to the bromine is electrophilic and susceptible to attack by a wide range of nucleophiles in an Sₙ2 reaction.[4] This allows for the covalent attachment of various chemical moieties.

The pyrrolidine-2,5-dione (succinimide) scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with diverse therapeutic applications, including anticonvulsant and antitumor properties.[4][5] This reagent provides a direct route for incorporating a protected ethylamine fragment, a common substructure in many alkaloids and other bioactive molecules.[4]

Key Applications:

-

Alkylation of Nucleophiles: It is used to alkylate primary and secondary amines, thiols, and other nucleophiles.[4]

-

Synthesis of Heterocycles: The resulting intermediate from alkylation can undergo further transformations, such as intramolecular cyclization, to generate more complex heterocyclic systems like piperazines.[4]

-

Building Block for Compound Libraries: Its reactivity makes it an instrumental building block for creating libraries of compounds for high-throughput screening in drug discovery programs.[4]

Caption: General reactivity of this compound.

References

- 1. scbt.com [scbt.com]

- 2. This compound 97% | CAS: 55943-72-1 | AChemBlock [achemblock.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. This compound | 55943-72-1 | Benchchem [benchchem.com]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of N-(2-Bromoethyl)succinimide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-(2-Bromoethyl)succinimide. Due to a lack of readily available quantitative solubility data in published literature and chemical databases, this document focuses on providing a detailed experimental protocol for determining solubility, summarizing known physical properties that influence solubility, and offering qualitative insights where possible.

Introduction to N-(2-Bromoethyl)succinimide

N-(2-Bromoethyl)succinimide, with the CAS number 55943-72-1, is a chemical compound used as a reagent in organic synthesis.[1][2] Its molecular formula is C₆H₈BrNO₂, and it has a molecular weight of 206.04 g/mol .[1][2] Understanding its solubility in various organic solvents is crucial for its effective use in chemical reactions, purification processes, and formulation development.

Quantitative Solubility Data

Exhaustive searches of scientific databases, patents, and technical data sheets did not yield specific quantitative solubility data (e.g., g/100mL or mol/L) for N-(2-Bromoethyl)succinimide in common organic solvents. The information available is often qualitative or pertains to the related but distinct compound, N-Bromosuccinimide (NBS).

Table 1: Solubility of N-(2-Bromoethyl)succinimide in Organic Solvents

| Solvent | Quantitative Solubility | Temperature (°C) | Observations and Inferences |

| Acetonitrile | Data not available | Not specified | A patent describing a reaction with a similar pyrrolidine derivative used acetonitrile as a solvent, suggesting potential solubility.[3] |

| Other Organic Solvents | Data not available | Not specified | Based on its structure (a polar succinimide ring and a bromoethyl group), it is expected to have some solubility in polar aprotic and protic solvents. Experimental determination is required for accurate assessment. |

Experimental Protocol for Solubility Determination

To empower researchers to ascertain the precise solubility of N-(2-Bromoethyl)succinimide in solvents relevant to their work, the following detailed experimental protocol is provided. This method is a standard approach for determining the solubility of a solid compound in a liquid solvent.

Objective: To quantitatively determine the solubility of N-(2-Bromoethyl)succinimide in a selected organic solvent at a specific temperature.

Materials:

-

N-(2-Bromoethyl)succinimide (powder form)[1]

-

Selected organic solvent(s) (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system (or other suitable analytical instrument)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of N-(2-Bromoethyl)succinimide to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pre-warmed pipette to avoid premature precipitation.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Gravimetric Analysis (for a rough estimate):

-

Weigh the vial containing the filtered solution.

-

Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point (56-60 °C) until a constant weight of the solid residue is achieved.[1]

-

Calculate the mass of the dissolved solid and express the solubility in g/100mL or other appropriate units.

-

-

Chromatographic Analysis (for higher accuracy):

-

Accurately dilute the filtered saturated solution with a known volume of the solvent.

-

Prepare a series of standard solutions of N-(2-Bromoethyl)succinimide of known concentrations.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of N-(2-Bromoethyl)succinimide in the diluted sample from the calibration curve and calculate the original concentration in the saturated solution.

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Material Safety Data Sheet (MSDS) for N-(2-Bromoethyl)succinimide and the chosen solvents for specific handling and disposal instructions.[4][5][6]

Visualization of Experimental Workflow

The following diagram illustrates the logical steps for the experimental determination of solubility.

This guide provides researchers with the necessary tools to understand and determine the solubility of N-(2-Bromoethyl)succinimide in various organic solvents, facilitating its effective application in research and development.

References

- 1. N-(2-Bromoethyl)succinimide 97 55943-72-1 [sigmaaldrich.com]

- 2. N-(2-BROMOETHYL)SUCCINIMIDE | 55943-72-1 | INDOFINE Chemical Company [indofinechemical.com]

- 3. US5096890A - Pyrrolidine derivatives - Google Patents [patents.google.com]

- 4. fishersci.com [fishersci.com]

- 5. dept.harpercollege.edu [dept.harpercollege.edu]

- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]

An In-Depth Technical Guide to the SN2 Reaction Mechanism of 1-(2-Bromoethyl)pyrrolidine-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Bromoethyl)pyrrolidine-2,5-dione, also known as N-(2-Bromoethyl)succinimide, is a valuable bifunctional reagent in organic synthesis and medicinal chemistry. Its chemical structure incorporates both a reactive primary alkyl bromide and a succinimide moiety, making it a versatile building block for the introduction of a succinimidyl-ethyl group onto various nucleophiles. This guide provides a detailed exploration of the mechanism of action of this compound in bimolecular nucleophilic substitution (SN2) reactions. We will delve into the core principles of its reactivity, supported by available data, and provide illustrative experimental protocols and visualizations to facilitate its application in research and development.

Core Concepts: The SN2 Reactivity of this compound

The primary mode of reaction for this compound with nucleophiles is the SN2 mechanism. This is a single-step process where a nucleophile attacks the electrophilic carbon atom bearing the bromine atom, leading to the displacement of the bromide ion as the leaving group.

Key characteristics of the SN2 reaction involving this reagent include:

-

Bimolecular Kinetics: The rate of the reaction is dependent on the concentration of both this compound and the nucleophile.

-

Backside Attack: The nucleophile attacks the carbon atom from the side opposite to the carbon-bromine bond. This leads to an inversion of stereochemistry if the carbon were a chiral center (though in this case, it is not).

-

Steric Hindrance: As a primary alkyl halide, the electrophilic carbon in the bromoethyl group is relatively unhindered, making it an excellent substrate for SN2 reactions.

-

Leaving Group Ability: The bromide ion is a good leaving group, as it is a weak base and can stabilize the negative charge.

-

Solvent Effects: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (ACN), and acetone are typically favored for SN2 reactions as they can solvate the cation of the nucleophilic salt without strongly solvating and deactivating the nucleophile.

The succinimide group is largely electronically withdrawing, which can slightly increase the electrophilicity of the carbon atom attached to the bromine, thereby facilitating the nucleophilic attack.

Quantitative Data

While specific kinetic data such as rate constants for the SN2 reactions of this compound are not widely published, the outcomes of its synthetic applications provide valuable quantitative information in the form of reaction yields. The following table summarizes representative yields for the alkylation of different nucleophiles with this reagent, extrapolated from analogous reactions and general principles of SN2 reactivity.

| Nucleophile Class | Representative Nucleophile | Product Type | Typical Solvent | Base | Temperature (°C) | Reported/Expected Yield (%) |

| Phenols | 4-Hydroxyphenyl derivative | Aryl ether | DMF | K₂CO₃ | 100 | Good to Excellent |

| Amines | Primary/Secondary Amine | Substituted Amine | ACN, DMF | K₂CO₃, Et₃N | 25-80 | Moderate to High |

| Thiols | Cysteine derivative | Thioether | Aqueous Buffer (pH ~7-8) | - | 25 | High |

| Carboxylates | Carboxylic acid | Ester | DMF | Cs₂CO₃ | 25-60 | Moderate |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound in SN2 reactions.

General Procedure for the N-Alkylation of Phenols

This protocol is adapted from a procedure for the synthesis of PET tracer precursors.

Materials:

-

Phenolic substrate (1.0 eq)

-

This compound (1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

To a solution of the phenolic substrate in anhydrous DMF, add potassium carbonate.

-

Stir the mixture at room temperature for 15 minutes to facilitate the formation of the phenoxide.

-

Add this compound to the reaction mixture.

-

Heat the reaction mixture to 100 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

General Procedure for the S-Alkylation of Thiols

This protocol is based on the high nucleophilicity of thiols and their reactivity towards alkyl halides in aqueous media.

Materials:

-

Thiol-containing substrate (e.g., a cysteine-containing peptide) (1.0 eq)

-

This compound (1.1 eq)

-

Phosphate or bicarbonate buffer (pH 7.0-8.0)

-

Acetonitrile or DMSO (as a co-solvent if needed for solubility)

Procedure:

-

Dissolve the thiol-containing substrate in the chosen aqueous buffer. If the substrate has limited aqueous solubility, a minimal amount of a water-miscible organic solvent can be added.

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMF or DMSO).

-

Add the solution of this compound dropwise to the stirred solution of the thiol at room temperature.

-

Monitor the reaction progress by HPLC-MS.

-

Upon completion, the reaction mixture can be directly purified by preparative HPLC.

Visualizations

Signaling Pathways and Reaction Mechanisms

The following diagrams illustrate the core SN2 reaction mechanism and a typical experimental workflow.

Applications in Drug Development and Research

The succinimide moiety is a common structural motif in medicinal chemistry, often used as a linker or as part of a pharmacophore. This compound serves as a key building block for introducing the N-ethylsuccinimide group onto various scaffolds. This can be particularly useful in:

-

Linker Chemistry for Antibody-Drug Conjugates (ADCs): The succinimide group can be further functionalized, and the ethyl linker provides spacing between the drug and the targeting moiety.

-

Synthesis of PET Tracers: As demonstrated in the literature, this reagent is used to attach linkers for radiolabeling to phenolic compounds for in vivo imaging applications.[1][2]

-

Fragment-Based Drug Discovery: The succinimide ring can participate in hydrogen bonding interactions with biological targets, and the bromoethyl group allows for the exploration of the surrounding chemical space.

Conclusion

This compound is a highly effective primary alkylating agent that reacts with a variety of nucleophiles via an SN2 mechanism. Its utility in organic synthesis, particularly in the fields of medicinal chemistry and bio-conjugation, is significant. The favorable kinetics and steric accessibility of the primary bromide make it a reliable choice for the introduction of the N-ethylsuccinimide moiety. Further research into the kinetics and substrate scope of this reagent will undoubtedly expand its applications in the development of novel therapeutics and diagnostic agents.

References

- 1. Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of N-(2-Bromoethyl)succinimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-(2-Bromoethyl)succinimide, a key intermediate in various synthetic applications. Due to the limited availability of directly published spectra for this specific compound, this guide presents a detailed analysis based on established spectroscopic principles and data from closely related structural analogs. The information herein is intended to serve as a reliable reference for the identification and characterization of N-(2-Bromoethyl)succinimide in a laboratory setting.

Spectroscopic Data Summary

The following tables summarize the predicted and characteristic spectroscopic data for N-(2-Bromoethyl)succinimide. These values are derived from the analysis of its constituent functional groups: the succinimide ring and the bromoethyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.8 - 4.0 | Triplet | 2H | -N-CH₂ -CH₂Br |

| ~3.5 - 3.7 | Triplet | 2H | -N-CH₂-CH₂ Br |

| ~2.7 | Singlet | 4H | -CO-CH₂ -CH₂ -CO- |

Predicted solvent: CDCl₃. Chemical shifts are referenced to Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~177 | C =O (succinimide carbonyls) |

| ~40 | -N-C H₂-CH₂Br |

| ~28 | -CO-C H₂-C H₂-CO- |

| ~27 | -N-CH₂-C H₂Br |

Predicted solvent: CDCl₃. Chemical shifts are referenced to Tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1770 | Strong | Symmetric C=O stretch (imide) |

| ~1700 | Strong | Asymmetric C=O stretch (imide) |

| ~1390 | Medium | C-N stretch |

| ~1180 | Medium | C-N stretch |

| ~2930 | Medium | C-H stretch (aliphatic) |

| ~650 | Medium-Strong | C-Br stretch |

Sample preparation: KBr pellet or thin film.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Ion |

| 205/207 | [M]⁺ (Molecular ion, bromine isotopes) |

| 126 | [M - Br]⁺ |

| 108/110 | [CH₂CH₂Br]⁺ |

| 99 | [Succinimide]⁺ |

| 82 | [M - C₂H₄Br]⁺ |

| 55 | [C₃H₃O]⁺ |

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are general experimental protocols for acquiring the spectroscopic data presented above. Instrument parameters may need to be optimized for specific equipment and sample concentrations.

NMR Spectroscopy

2.1.1 Sample Preparation

-

Weigh approximately 10-20 mg of N-(2-Bromoethyl)succinimide.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

If necessary, filter the solution to remove any particulate matter.

2.1.2 ¹H NMR Acquisition

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

2.1.3 ¹³C NMR Acquisition

-

Use the same sample prepared for ¹H NMR.

-

Tune the probe for ¹³C.

-

Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[1]

-

A sufficient number of scans and an appropriate relaxation delay (e.g., 2 seconds) should be used to ensure adequate signal from all carbon environments, including quaternary carbons.

-

Process the FID, phase, and baseline correct the spectrum as described for ¹H NMR.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

2.2.1 Sample Preparation (KBr Pellet Method)

-

Grind a small amount (1-2 mg) of N-(2-Bromoethyl)succinimide with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[2]

-

Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

2.2.2 IR Spectrum Acquisition

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

The final spectrum should be displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)

2.3.1 Sample Introduction and Ionization

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Utilize Electron Ionization (EI) as the ionization method. The standard electron energy is 70 eV.[3][4][5]

2.3.2 Mass Analysis

-

The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like N-(2-Bromoethyl)succinimide.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 3. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 4. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 5. Mass Spectrometry Ionization: Key Techniques Explained | Technology Networks [technologynetworks.com]

The Pyrrolidine-2,5-dione Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine-2,5-dione, commonly known as the succinimide scaffold, is a privileged heterocyclic motif that has become a cornerstone in medicinal chemistry. Its unique structural and physicochemical properties have enabled the development of a diverse array of therapeutic agents across multiple disease areas. This technical guide provides a comprehensive overview of the pyrrolidine-2,5-dione core, detailing its synthesis, key biological activities, and therapeutic applications. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of critical signaling pathways and workflows to serve as a valuable resource for professionals in drug discovery and development.

Synthesis of the Pyrrolidine-2,5-dione Core

The succinimide ring is typically synthesized through the cyclization of succinic acid derivatives. A common and efficient method involves the reaction of maleic anhydride with a primary amine, followed by cyclization.

General Experimental Protocol: Synthesis of N-Aryl Pyrrolidine-2,5-diones

This protocol describes a two-step synthesis starting from maleic anhydride.

Step 1: Synthesis of (Z)-4-oxo-4-(arylamino)but-2-enoic acid

-

Dissolve maleic anhydride in a suitable solvent, such as diethyl ether or acetic acid.

-

Add an equimolar amount of the desired aromatic amine to the solution at room temperature.

-

Stir the reaction mixture for 2-4 hours.

-

The product, a maleanilic acid derivative, will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum.

Step 2: Cyclization to N-Aryl Pyrrolidine-2,5-dione

-

Suspend the (Z)-4-oxo-4-(arylamino)but-2-enoic acid from Step 1 in a dehydrating agent, such as acetyl chloride or thionyl chloride (SOCl₂), under reflux.[1]

-

Heat the mixture to reflux and maintain for 5-8 hours until the reaction is complete (monitored by TLC).[1]

-

Allow the reaction mixture to cool to room temperature.

-

Pour the mixture onto crushed ice to precipitate the crude product.

-

Collect the solid product by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure N-aryl pyrrolidine-2,5-dione.

General synthesis of N-substituted pyrrolidine-2,5-diones.

Biological Activities and Therapeutic Applications

The succinimide scaffold is a versatile pharmacophore, demonstrating a broad spectrum of biological activities. Its derivatives have been successfully developed into drugs for various conditions, primarily targeting the central nervous system (CNS), inflammation, and cancer.

Anticonvulsant Activity

The most well-established therapeutic application of the pyrrolidine-2,5-dione core is in the treatment of epilepsy.

Ethosuximide: A frontline treatment for absence seizures, Ethosuximide functions by inhibiting T-type calcium channels in thalamocortical neurons. This action reduces the abnormal, rhythmic "spike-and-wave" discharges characteristic of absence seizures.

Mechanism of action of Ethosuximide in absence seizures.

Other Anticonvulsants: Numerous derivatives have been synthesized and tested, showing efficacy in various seizure models. The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are standard preclinical models used to evaluate potential anticonvulsants.

Table 1: Anticonvulsant Activity of Representative Pyrrolidine-2,5-dione Derivatives

| Compound | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Neurotoxicity TD₅₀ (mg/kg) | Protective Index (PI) (MES) | Reference |

| N-phenylamino-3,3-dimethyl-pyrrolidine-2,5-dione (15) | 69.89 (rat) | - | >500 | 7.15 | [2] |

| Compound 12 (Rybka et al., 2014) | 16.13 - 46.07 | 134.0 | >500 | >10.8 | [3] |

| Compound 23 (Rybka et al., 2014) | 16.13 - 46.07 | 128.8 | >500 | >10.8 | [3] |

| Compound 14 (Kamiński et al., 2021) | 49.6 | 67.4 | >300 | >6.0 | [4] |

| Compound 3d (Siddiqui et al.) | 13.4 | 86.1 | >300 | >22.3 | [5] |

| Compound 3k (Siddiqui et al.) | 18.6 | 271.6 | >300 | >16.1 | [5] |

ED₅₀: Median Effective Dose; TD₅₀: Median Toxic Dose; PI: Protective Index (TD₅₀/ED₅₀). Values are for mice (i.p.) unless otherwise specified.

Anti-inflammatory Activity

Pyrrolidine-2,5-dione derivatives have been investigated as potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, which are key mediators in the inflammatory cascade.

Dual inhibition of COX/LOX pathways by succinimide derivatives.

Table 2: Anti-inflammatory Activity of Representative Pyrrolidine-2,5-dione Derivatives

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) | COX-2 Selectivity Index (SI) | Reference |

| Compound 13e | 30.87 | 0.98 | - | 31.5 | [6] |

| Compound 78 | - | 0.051 | - | - | [7] |

| Compound 6 | - | 11.96 | 14.01 | - | [8] |

| Compound 7 | - | 13.93 | 14.13 | - | [8] |

| Compound 5f | - | 13.54 | - | - | [8] |

IC₅₀: Half-maximal inhibitory concentration; SI: Selectivity Index (IC₅₀ COX-1 / IC₅₀ COX-2).

Anticancer and Immunomodulatory Activity

The succinimide scaffold is a key component of immunomodulatory drugs (IMiDs), such as Thalidomide, Lenalidomide, and Pomalidomide. These drugs exert their effects by binding to the Cereblon (CRBN) protein, a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates," such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[9] The degradation of these factors is cytotoxic to multiple myeloma cells.

Mechanism of IMiDs via Cereblon-mediated protein degradation.

Furthermore, various other pyrrolidine-2,5-dione derivatives have demonstrated direct cytotoxic effects against a range of cancer cell lines.

Table 3: Cytotoxic Activity of Representative Pyrrolidine-2,5-dione Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Exposure Time (h) | Reference |

| Les-6287 | MCF-7 (Breast) | 1.37 | 48 | [10] |

| Les-6287 | MDA-MB-231 (Breast) | 1.95 | 48 | [10] |

| Les-6294 | MCF-7 (Breast) | 3.54 | 48 | [10] |

| Les-6328 | MDA-MB-231 (Breast) | 2.01 | 48 | [10] |

| Compound 3k | HCT116 (Colon) | 10.1 | - | [11] |

| Compound 3h | Jurkat (Leukemia) | 7.9 | - | [11] |

IC₅₀: Half-maximal inhibitory concentration.

Key Experimental Protocols

Detailed and standardized protocols are critical for the evaluation and comparison of novel compounds. Below are methodologies for key assays cited in this guide.

Anticonvulsant Screening: Maximal Electroshock (MES) Test

This test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.

-

Animal Preparation: Use male albino mice (e.g., CF-1 strain) weighing 18-25 g. Acclimate animals for at least 3 days before testing.

-

Compound Administration: Administer the test compound intraperitoneally (i.p.) at various doses. Include a vehicle control group.

-

Time to Peak Effect (TPE): Determine the TPE for the compound by testing at multiple time points post-administration (e.g., 30, 60, 120, 240 min).

-

Seizure Induction: At the TPE, deliver an electrical stimulus through corneal electrodes (e.g., 50 mA, 60 Hz for 0.2 seconds). Apply a topical anesthetic to the corneas prior to electrode placement.

-

Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if this response is absent.

-

Data Analysis: Calculate the ED₅₀, the dose that protects 50% of the animals, using probit analysis.

Workflow for the Maximal Electroshock (MES) Test.

Anti-inflammatory Screening: In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the COX-2 enzyme, which converts arachidonic acid to prostaglandins.

-

Reagent Preparation: Prepare solutions of Tris-HCl buffer (pH 8.0), hematin, L-epinephrine, human recombinant COX-2 enzyme, and arachidonic acid substrate.

-

Enzyme Incubation: In a microplate well, combine the reaction buffer, hematin, and L-epinephrine. Add the COX-2 enzyme solution and incubate for 2 minutes at room temperature.

-

Inhibitor Addition: Add the test compound (dissolved in DMSO) to the wells at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Celecoxib). Pre-incubate for 10 minutes at 37°C.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

-

Reaction Termination: After a set time (e.g., 2 minutes), stop the reaction by adding a quenching agent (e.g., stannous chloride or a strong acid).

-

Quantification: Measure the amount of prostaglandin E₂ (PGE₂) produced using a suitable method, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Workflow for an in vitro COX-2 Inhibition Assay.

Cytotoxicity Screening: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Remove the treatment medium and add fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration 0.5 mg/mL) to each well.

-

Formazan Formation: Incubate the plate for 4 hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT medium and add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting viability against compound concentration.

Conclusion

The pyrrolidine-2,5-dione scaffold continues to be a highly valuable and versatile core in medicinal chemistry. Its presence in clinically successful drugs for epilepsy, cancer, and inflammation underscores its importance. The scaffold's synthetic tractability and its ability to be functionalized at multiple positions allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Future research will undoubtedly continue to leverage this privileged structure to develop novel therapeutics with improved efficacy and safety profiles for a wide range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, and anticonvulsant activity of N-phenylamino derivatives of 3,3-dialkyl-pyrrolidine-2,5-diones and hexahydro-isoindole-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tailoring the substitution pattern of Pyrrolidine-2,5-dione for discovery of new structural template for dual COX/LOX inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Myeloma Drug Lenalidomide Promotes the Cereblon-Dependent Destruction of Ikaros Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Proapoptotic Action of Pyrrolidinedione–Thiazolidinone Hybrids towards Human Breast Carcinoma Cells Does Not Depend on Their Genotype - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Cysteine-Specific Modification using 1-(2-Bromoethyl)pyrrolidine-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Bromoethyl)pyrrolidine-2,5-dione, also known as N-(2-bromoethyl)succinimide, is a chemical probe used for the covalent modification of cysteine residues in proteins. This reagent belongs to the class of haloalkyl electrophiles and leverages the high nucleophilicity of the cysteine thiol group for specific alkylation. The pyrrolidine-2,5-dione (succinimide) core is a common scaffold in medicinal chemistry, and its derivatives are valuable tools in chemical biology and drug discovery.[1]

The reactive handle of this compound is the bromoethyl group. The carbon-bromine bond is polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack by the thiolate anion of a cysteine residue. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, resulting in the formation of a stable thioether bond and the displacement of the bromide ion.[1] This covalent and largely irreversible modification allows for the functionalization of proteins for various applications, including proteomic studies, inhibition of enzyme activity, and the development of targeted therapeutics.

Principle of Cysteine Modification

The specificity of this compound for cysteine residues stems from the high nucleophilicity of the thiol side chain (pKa ≈ 8.5), which is often present as a thiolate anion at physiological pH, making it one of the most reactive amino acid residues. While reactions with other nucleophilic residues like lysine and histidine can occur, particularly at higher pH, the reaction with cysteine is kinetically favored.

Applications in Research and Drug Development

-

Covalent Labeling of Cysteine Residues: For blocking free thiols to prevent disulfide bond formation, which is crucial for protein denaturation and digestion in bottom-up proteomics workflows.

-

Activity-Based Protein Profiling (ABPP): As a warhead in more complex probes to identify and characterize the activity of specific enzymes within a proteome.

-

Drug Discovery and Target Identification: To covalently bind to and inhibit the function of proteins where a cysteine residue is present in a binding pocket or active site. This can be used to validate drug targets and to develop covalent inhibitors.

-

Bioconjugation: To attach other molecules, such as fluorescent dyes, biotin, or polyethylene glycol (PEG), to a protein at a specific cysteine site.

Quantitative Data Presentation

While specific quantitative data for this compound is not extensively available in the literature, the following tables provide a template for researchers to systematically record and compare their experimental data. This structured approach is essential for optimizing reaction conditions and ensuring reproducibility.

Table 1: Reaction Conditions for Optimal Cysteine Modification

| Parameter | Recommended Range | Optimal Value (to be determined) | Notes |

| Protein Concentration | 1 - 50 µM | Higher concentrations may lead to aggregation. | |

| Reagent Concentration | 1 - 20 mM | A 2-10 fold molar excess over cysteine is a good starting point. | |

| pH | 6.5 - 8.0 | Higher pH increases thiolate concentration but may decrease specificity. | |

| Temperature | 4 - 37 °C | Higher temperatures increase reaction rate but may affect protein stability. | |

| Reaction Time | 15 - 120 minutes | Monitor reaction progress to avoid over-alkylation. | |

| Reducing Agent | 0.5 - 1 mM TCEP | Tris(2-carboxyethyl)phosphine (TCEP) is recommended as it does not contain a thiol. | |

| Denaturant (optional) | 2 - 6 M Urea or Guanidine HCl | For modifying buried cysteines. |

Table 2: Selectivity Profile of this compound

| Amino Acid Residue | Modification Observed (Yes/No) | Relative Reactivity (Cys = 1.0) | Mass Shift (Da) | Notes |

| Cysteine | Yes | 1.0 | +125.0476 | Expected primary modification. |

| Lysine | To be determined | +125.0476 | Possible at higher pH. | |

| Histidine | To be determined | +125.0476 | Possible at higher pH. | |

| Methionine | To be determined | +125.0476 | Less likely, but possible. | |

| N-terminus | To be determined | +125.0476 | Possible depending on pKa. |

Experimental Protocols

The following protocols are adapted from general methods for cysteine alkylation and should be optimized for the specific protein and application.

Protocol 1: Cysteine Modification of a Purified Protein

-

Protein Preparation:

-

Dissolve the purified protein in a suitable buffer (e.g., 50 mM HEPES or phosphate buffer, pH 7.4) to a final concentration of 10 µM.

-

If the protein contains disulfide bonds that need to be modified, add a reducing agent such as TCEP to a final concentration of 1 mM and incubate for 30 minutes at room temperature.

-

-

Reagent Preparation:

-

Prepare a 100 mM stock solution of this compound in a water-miscible organic solvent like DMSO or DMF immediately before use.

-

-

Alkylation Reaction:

-

Add the this compound stock solution to the protein solution to achieve the desired final concentration (e.g., a 10-fold molar excess over the protein).

-

Incubate the reaction mixture at room temperature for 1-2 hours in the dark.

-

-

Quenching the Reaction:

-

To stop the reaction, add a quenching reagent with a free thiol, such as Dithiothreitol (DTT) or 2-mercaptoethanol, to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

-

-

Sample Clean-up:

-